molecular formula C10H12BrClN2 B1281851 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride CAS No. 81868-12-4

2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B1281851
CAS RN: 81868-12-4
M. Wt: 275.57 g/mol
InChI Key: QUPXCOYSKSUJPX-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride, also known as 5-bromo-indole-2-ethanamine hydrochloride, is an organic compound with the molecular formula C9H10BrClN. It is a white solid that is soluble in water and is used in various scientific research experiments. This compound is a derivative of indole and is used as a building block in organic synthesis.

Scientific Research Applications

Neurotransmitter Research

5-Bromotryptamine hydrochloride is structurally related to serotonin (5-hydroxytryptamine or 5-HT), a neurotransmitter that plays a crucial role in the central nervous system (CNS). It modulates various physiological and behavioral functions, including cognition, mood, mating, feeding, and sleeping. Due to its structural similarity to serotonin, 5-Bromotryptamine hydrochloride can be used in research to study the function of serotonin receptors, particularly the G-protein-coupled receptor superfamily .

Antipsychotic Agent Development

The compound has been mentioned in the context of developing innovative antipsychotic agents for neuropsychiatric disorder therapies. It targets the 5-Hydroxytryptamine type 2A (5-HT2A) receptor, which is significant in the treatment of disorders such as schizophrenia .

Chemical Synthesis Alternative

In biotechnological research, there’s an interest in biosynthesizing similar compounds like 6-bromotryptamine in yeast as an alternative to chemical synthesis methods. By extension, 5-Bromotryptamine could potentially be used to produce derivatives with medicinal properties, such as sedatives found in marine sponges .

Pharmaceutical Analysis

5-Bromotryptamine hydrochloride has been prepared from other chemical compounds and can be used in pharmaceutical analysis, such as determining degradation products in pharmaceuticals .

properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXCOYSKSUJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531308
Record name 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride

CAS RN

81868-12-4
Record name 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride
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